Antiproliferative Activity in MCF-7 and HCT-116 Cancer Cell Lines: Vendor-Reported IC50 Values Below 10 µM
Vendor documentation for 886911-16-6 reports IC50 values below 10 µM against both MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines . This places the compound in the moderate-to-potent cytotoxic range for this scaffold class; for context, the 2,3-dimethoxybenzamide pharmacophore—when paired with the 5-(2-methylsulfanylphenyl)-oxadiazole fragment—has not been the subject of a published head-to-head comparator study. However, structurally related N-(1,3,4-oxadiazol-2-yl)benzamides bearing 4-chloro or 4-methyl substituents on the benzamide ring typically show IC50 values above 20 µM in comparable MTT-based carcinoma panel screens, as documented in independent medicinal chemistry literature . The 2,3-dimethoxy-2′-methylsulfanyl substitution pattern may therefore contribute a roughly 2- to 5-fold improvement in cell-based potency relative to simpler benzamide-substituted analogs, though this inference is limited by the absence of a single-study direct comparison.
| Evidence Dimension | In vitro antiproliferative IC50 (cancer cell lines) |
|---|---|
| Target Compound Data | IC50 < 10 µM (MCF-7 and HCT-116), as reported by vendor technical summary |
| Comparator Or Baseline | Typical N-(1,3,4-oxadiazol-2-yl)benzamide analogs with unsubstituted or 4-methylbenzamide: IC50 > 20 µM in MTT carcinoma panel assays |
| Quantified Difference | Estimated ~2- to 5-fold lower IC50 for 886911-16-6 (class-level inference; direct head-to-head study absent) |
| Conditions | Vendor-disclosed MCF-7 and HCT-116 cell lines; comparator data from published MTT assays on oxadiazolyl-benzamide series |
Why This Matters
Procurement decisions for anticancer screening libraries often prioritize compounds demonstrating sub-10 µM potency in common carcinoma lines, making the 2,3-dimethoxy-2′-methylsulfanyl vector an attractive candidate when generic oxadiazolyl-benzamides fall above this threshold.
- [1] Synthesis and in-vitro cytotoxicity activity of 1,3,4-oxadiazolbenzamide derivatives and inhibition of human MAO-A enzyme: An in-silico approaches. Ingenta Connect (2025). View Source
